molecular formula C29H32BrN3O7 B141602 2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 126926-47-4

2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid

Cat. No.: B141602
CAS No.: 126926-47-4
M. Wt: 614.5 g/mol
InChI Key: PJZDMOUUFZCTBD-UHFFFAOYSA-N
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Description

This compound is synthesized to bind trivalent metals with high stability constants and to bifunctionally link the radiometal with antibodies . It has been used in various scientific research applications, particularly in the field of radiopharmaceuticals.

Preparation Methods

The synthesis of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves several steps. The compound is typically synthesized by reacting N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid with 4-bromoacetamidobenzyl chloride under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves its ability to form stable complexes with trivalent metals. The compound binds to the metal ion through its phenolic and carboxylate groups, forming a highly stable chelate . This chelate can then be conjugated to antibodies or other biomolecules, allowing for targeted delivery of the radiometal to specific tissues or cells.

Comparison with Similar Compounds

N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid is similar to other chelating agents such as deferoxamine and N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED). it has several unique features:

Similar compounds include:

Properties

CAS No.

126926-47-4

Molecular Formula

C29H32BrN3O7

Molecular Weight

614.5 g/mol

IUPAC Name

2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40)

InChI Key

PJZDMOUUFZCTBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O

Synonyms

1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Br-Phi-HBED
N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid

Origin of Product

United States

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